

# Efficacy Comparison: Repotrectinib vs. Other TKIs

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## Compound Focus: Repotrectinib

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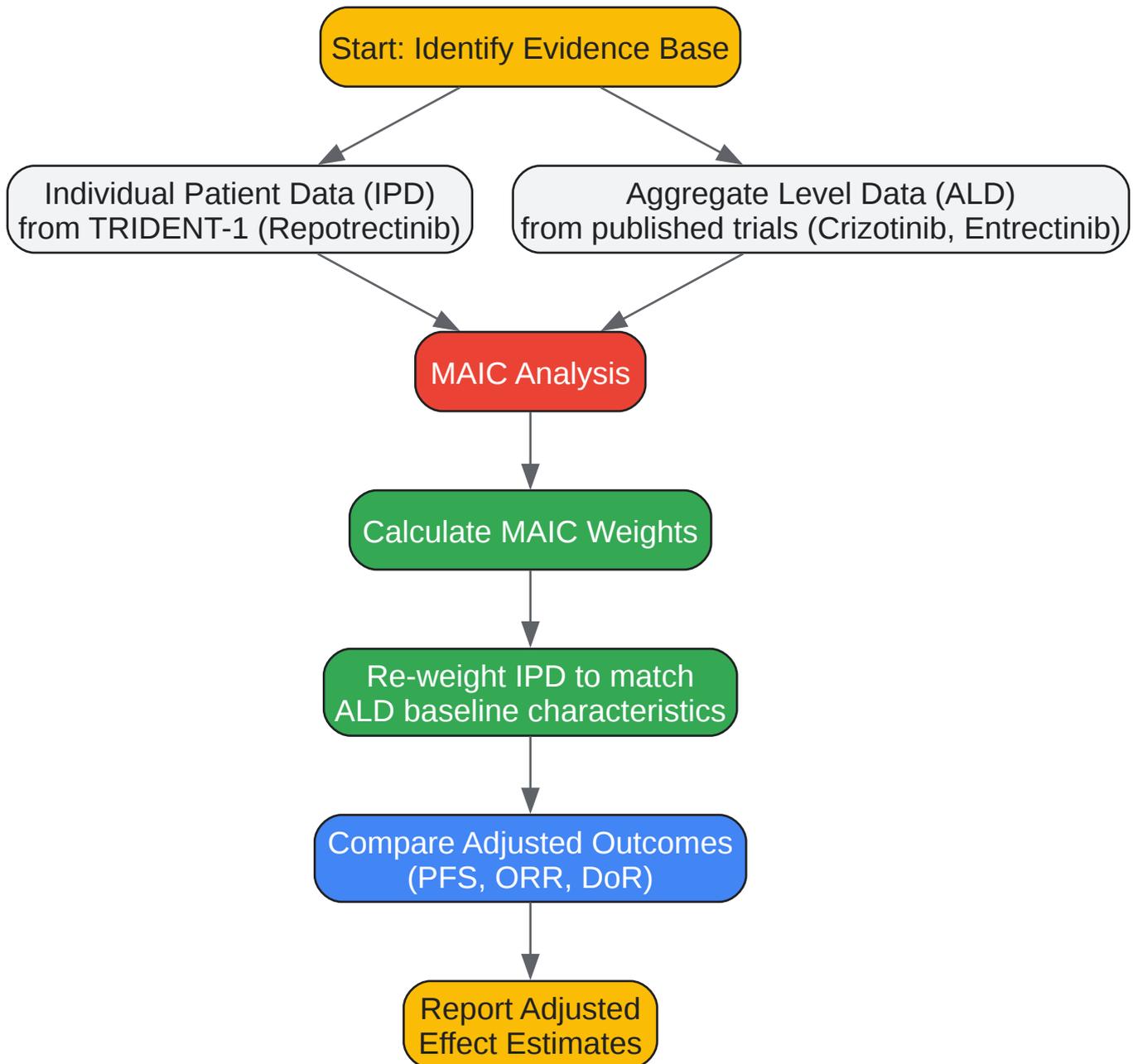
Treatment Comparison	Adjusted Progression-Free Survival (PFS) Hazard Ratio (HR) [95% CI]	Adjusted Objective Response Rate (ORR) Odds Ratio (OR) [95% CI]
Repotrectinib vs. Crizotinib	HR = 0.44 [0.29, 0.67] [1]	OR = 1.68 [0.83, 3.40] [1]
Repotrectinib vs. Entrectinib	HR = 0.57 [0.36, 0.91] [1]	OR = 1.62 [0.79, 3.33] [1]

## Interpretation of the Data:

- PFS Advantage:** The analysis demonstrated a statistically significant progression-free survival benefit for **repotrectinib** over both crizotinib and entrectinib. A hazard ratio (HR) of less than 1.0 favors **repotrectinib**, indicating a 56% and 43% reduction in the risk of disease progression or death compared to crizotinib and entrectinib, respectively [1].
- Response Rates:** While the odds ratios (OR) for objective response rate numerically favored **repotrectinib**, these differences were not statistically significant, as the 95% confidence intervals cross 1.0 [1].
- Supporting Clinical Data:** These indirect findings are supported by the primary results from the TRIDENT-1 trial, which reported a confirmed objective response rate of 79% and a median PFS of 35.7 months in TKI-naïve patients treated with **repotrectinib** [2].

## Experimental Protocol: Unanchored MAIC

The indirect treatment comparison was conducted using a rigorous statistical methodology. The following diagram outlines the core workflow of an unanchored MAIC.



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### Methodology Details:

- **Evidence Base:** The analysis used Individual Patient Data (IPD) from the **repotrectinib** cohort (EXP-1, N=71) of the TRIDENT-1 trial. Aggregate Level Data (ALD) were pooled from five trials for crizotinib (N=273) and from the ALKA-372-001/STARTRK-1/-2 trials for entrectinib (N=168) [1].
- **Adjustment Factors:** The MAIC was adjusted for key prognostic and predictive baseline characteristics identified *a priori* through a literature review. These included [1]:
  - Age
  - Sex
  - Race
  - **ECOG Performance Status** (e.g., 0 vs. 1+)
  - Smoking Status
  - **Presence of Baseline CNS/Brain Metastases** (a key effect modifier)
  - Number of Prior Lines of Therapy
- **Statistical Analysis:** After calculating weights to balance the patient populations, weighted Cox proportional hazards models were fitted to estimate Hazard Ratios (HRs) for time-to-event outcomes like PFS. Weighted logistic regression models were used to estimate Odds Ratios (ORs) for binary outcomes like ORR [1].

## Mechanism of Action & Resistance Profile

**Repotrectinib**'s design is key to understanding its efficacy in comparison to earlier-generation TKIs.

- **Next-Generation TKI: Repotrectinib** is a next-generation ROS1 TKI with a compact, three-dimensional macrocyclic structure. This allows it to bind more effectively within the ATP-binding pocket of the kinase, even in the presence of certain resistance mutations [3] [4].
- **Targeting Resistance:** A critical advantage is its activity against the **ROS1 G2032R mutation**, a common solvent-front mutation that is a major resistance mechanism to earlier TKIs like crizotinib. In the TRIDENT-1 trial, 59% (10 of 17) of patients with this mutation responded to **repotrectinib** [2].

## Safety Profile Overview

While generally manageable, **repotrectinib** has a distinct safety profile. The most common treatment-related adverse events are largely low-grade and include [2] [5]:

- Dizziness (58%)
- Dysgeusia (alteration in taste, 50%)
- Peripheral neuropathy (30%)
- Constipation
- Elevated liver enzymes (AST 40%, ALT 34%; grade 3-4 elevations occurred in 1.9-3.1% of patients)

The product labeling recommends monitoring liver tests before starting treatment, every two weeks during the first month, and monthly thereafter [5].

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## References

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